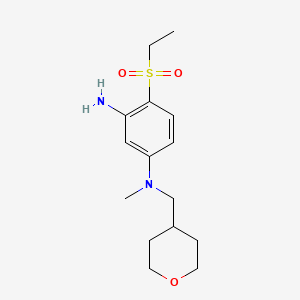

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Übersicht

Beschreibung

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydro-2H-pyran-4-ylmethylamine through the reduction of tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride . This intermediate is then reacted with N1-methyl-1,3-benzenediamine in the presence of ethylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's sulfonamide structure is pivotal in the development of new pharmaceuticals. Sulfonamides are widely recognized for their antibacterial properties and are essential in the synthesis of various drugs targeting bacterial infections. Research has indicated that modifications to the sulfonamide group can enhance antimicrobial efficacy and reduce resistance in pathogens .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds with similar structures. For instance, sulfonamide derivatives have been investigated for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic pathways and neurochemical processes, making them prime targets for therapeutic intervention in conditions like diabetes and Alzheimer's disease .

Anticancer Research

The exploration of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine as a potential anticancer agent is an emerging area of interest. Compounds with similar frameworks have shown promise in preclinical trials for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The structural diversity provided by the tetrahydropyran moiety may enhance selectivity towards cancerous tissues.

Drug Development

The compound's unique structure allows it to serve as a lead compound for drug development. By modifying the ethylsulfonyl and tetrahydropyran components, researchers can explore a range of derivatives that may exhibit improved pharmacokinetic properties or increased potency against specific biological targets .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-ylmethyl group can enhance the compound’s binding affinity and specificity for certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Methylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

- 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-cyclohexanediamine

Uniqueness

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is unique due to its combination of an ethylsulfonyl group and a tetrahydro-2H-pyran-4-ylmethyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Biologische Aktivität

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₄N₂O₃S

- Molecular Weight : 298.4 g/mol

- CAS Number : 1220033-98-6

- MDL Number : MFCD13562288

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could affect the synthesis of neurotransmitters or hormones.

- Receptor Modulation : The compound might interact with various receptors, potentially influencing signaling pathways related to pain perception and inflammation.

Pharmacological Effects

Research indicates the following pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Animal models have shown that the compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Studies indicate that it may possess analgesic effects, providing relief from pain through central and peripheral mechanisms.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Analgesic | Pain relief in animal models | |

| Enzyme inhibition | Inhibition of COX enzymes |

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect.

Case Study 2: Analgesic Properties

In another investigation, the compound was tested for its analgesic properties using the hot plate test in mice. The results showed a significant increase in latency to respond to pain stimuli compared to the control group, indicating its potential as an analgesic agent.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes. This inhibition is crucial for its anti-inflammatory properties, as COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation.

In Vivo Studies

Animal studies have confirmed the compound's efficacy in reducing inflammation and pain. Doses ranging from 10 to 50 mg/kg were administered, with significant effects observed at higher doses.

Eigenschaften

IUPAC Name |

4-ethylsulfonyl-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-3-21(18,19)15-5-4-13(10-14(15)16)17(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHQPPRTCHCUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.